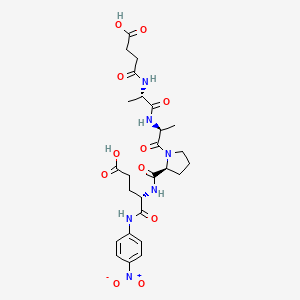

Suc-AAPE-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37)/t14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDFMSJNAHKTFX-LNMJFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Hydrolysis of Suc-AAPE-pNA: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glutamic acid-p-nitroanilide (Suc-AAPE-pNA). This substrate is a valuable tool for the characterization of chymotrypsin-like serine proteases, which play crucial roles in a multitude of physiological and pathological processes. Understanding the mechanism of its hydrolysis and the methodologies for its use is paramount for researchers in enzymology and drug development.

The Core Mechanism: A Two-Act Play of Serine Protease Catalysis

The hydrolysis of this compound by chymotrypsin-like serine proteases is a classic example of covalent catalysis, proceeding through a two-step "ping-pong" mechanism involving an acyl-enzyme intermediate.[1] The heart of this catalytic activity lies within the enzyme's active site, which features a highly conserved catalytic triad of amino acid residues: serine (Ser), histidine (His), and aspartate (Asp).[2]

Act 1: Acylation - Formation of the Acyl-Enzyme Intermediate

The catalytic cycle begins with the binding of the this compound substrate to the enzyme's active site. The process then unfolds as follows:

-

Nucleophilic Attack: The catalytic triad facilitates the activation of the serine residue. The histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the serine. This greatly enhances the nucleophilicity of the serine's oxygen atom.[3] The activated serine then launches a nucleophilic attack on the carbonyl carbon of the peptide bond between the glutamic acid and the p-nitroaniline (pNA) moiety of the substrate.[2]

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.[3] This unstable intermediate is stabilized by a network of hydrogen bonds within the "oxyanion hole," a region of the active site that electrostatically stabilizes the negative charge on the oxygen atom of the carbonyl group.[3]

-

Collapse and Release of p-Nitroaniline: The tetrahedral intermediate then collapses. The histidine residue, now acting as a general acid, donates a proton to the nitrogen atom of the p-nitroaniline leaving group. This facilitates the cleavage of the peptide bond, leading to the release of the yellow-colored p-nitroaniline molecule.[3] Simultaneously, a covalent bond is formed between the carbonyl carbon of the glutamic acid residue and the oxygen atom of the serine, creating an acyl-enzyme intermediate.[1]

Act 2: Deacylation - Regeneration of the Free Enzyme

The second phase of the reaction involves the hydrolysis of the acyl-enzyme intermediate to release the remainder of the substrate and regenerate the active enzyme:

-

Water as the Nucleophile: A water molecule from the solvent enters the active site. The histidine residue, once again acting as a general base, activates the water molecule by abstracting a proton, thereby generating a highly nucleophilic hydroxide ion.

-

Second Tetrahedral Intermediate: The hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate is also stabilized by the oxyanion hole.

-

Collapse and Product Release: The second tetrahedral intermediate collapses, breaking the covalent bond between the acyl group and the serine residue. The serine hydroxyl group is regenerated by accepting a proton from the histidine residue. This leads to the release of the N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glutamic acid product and the restoration of the enzyme to its native state, ready to catalyze another reaction cycle.

Quantitative Insights: Kinetic Parameters of a Related Substrate

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 0.1 | 98 | 9.8 x 105 |

Table 1: Steady-state kinetic parameters for the α-chymotrypsin-catalyzed hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA. This data is provided as an illustrative example of the kinetic profile of a similar chromogenic substrate.

Experimental Corner: A Protocol for Measuring this compound Hydrolysis

The following protocol outlines a general procedure for determining the kinetic parameters of a serine protease using this compound as the substrate. This method relies on the spectrophotometric detection of the released p-nitroaniline, which absorbs light at a wavelength of 405-410 nm.

Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl or HEPES, at the optimal pH for the enzyme of interest (e.g., pH 7.5-8.5 for chymotrypsin), containing 100-150 mM NaCl and in some cases, CaCl2 (e.g., 10 mM) to enhance enzyme stability.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A typical stock concentration is 10-20 mM.

-

p-Nitroaniline Standard Curve: Prepare a series of known concentrations of p-nitroaniline in the assay buffer to generate a standard curve. This will be used to convert the rate of change in absorbance to the rate of product formation.

Assay Procedure

-

Reaction Setup: In a 96-well microplate or a cuvette, add the assay buffer and the desired final concentration of the this compound substrate (prepared by diluting the stock solution in the assay buffer). It is recommended to test a range of substrate concentrations that bracket the expected Km value.

-

Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for several minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a small volume of the enzyme stock solution to the reaction mixture. Mix quickly and thoroughly.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader or a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

-

Controls: Include appropriate controls, such as a reaction mixture without the enzyme (to account for any non-enzymatic substrate hydrolysis) and a reaction mixture without the substrate (to measure any background absorbance changes).

Data Analysis

-

Calculate Initial Velocity (v0): From the linear portion of the absorbance versus time plot, determine the initial reaction velocity (ΔAbs/Δt).

-

Convert to Molar Concentration: Using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M-1cm-1 at 410 nm and pH 7.5) or a p-nitroaniline standard curve, convert the initial velocity from absorbance units per minute to moles of product formed per minute.

-

Determine Kinetic Parameters: Plot the initial velocity (v0) as a function of the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. The catalytic constant, kcat, can then be calculated using the equation kcat = Vmax/[E], where [E] is the total enzyme concentration.

Visualizing the Process: Diagrams of Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the enzymatic hydrolysis pathway and a typical experimental workflow.

Caption: The two-step mechanism of this compound hydrolysis by a serine protease.

Caption: A generalized workflow for a protease kinetic assay using this compound.

References

- 1. Kinetics of chymotrypsin- and papain-catalysed synthesis of [leucine]enkephalin and [methionine]enkephalin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Hydrolysis of Suc-AAPE-pNA: A Technical Guide to Substrate Specificity and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic chromogenic substrate, Succinyl-Alanyl-Alanyl-Prolyl-Glutamyl-p-Nitroanilide (Suc-AAPE-pNA), serves as a valuable tool for the characterization of glutamyl endopeptidases. These enzymes, which specifically cleave peptide bonds at the carboxyl side of glutamic acid residues, are of significant interest in various fields, including microbiology, immunology, and drug development. Prominent examples of glutamyl endopeptidases include the V8 protease from Staphylococcus aureus and the glutamyl-specific endopeptidase from Bacillus licheniformis.[1][2] This technical guide provides an in-depth overview of the substrate specificity of this compound and the methodologies for determining the kinetic parameters of its enzymatic hydrolysis.

The principle of the assay relies on the enzymatic cleavage of the peptide bond between the glutamic acid residue and the p-nitroaniline (pNA) moiety. This reaction releases the yellow-colored pNA, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, allowing for the determination of key kinetic constants such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

Substrate Specificity and Enzyme Kinetics

This compound is designed to be a specific substrate for endopeptidases that recognize and cleave after glutamic acid residues. The succinyl group at the N-terminus enhances the substrate's solubility and prevents cleavage by exopeptidases. The peptide sequence -Ala-Ala-Pro-Glu- mimics a natural recognition motif for glutamyl endopeptidases.

Data Presentation: Kinetic Parameters of Glutamyl Endopeptidases

The following table summarizes the kinetic parameters for the hydrolysis of various p-nitroanilide-based substrates by Staphylococcus aureus V8 protease. This data is provided for comparative purposes to contextualize the potential performance of this compound as a substrate.

| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Z-Phe-Leu-Glu-pNA | S. aureus V8 Protease | 0.15 | 12.5 | 8.3 x 10⁴ |

| Boc-Ala-Ala-Pro-Glu-pNA | S. aureus V8 Protease | 0.41 | - | - |

Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values may vary depending on experimental conditions. The k_cat value for Boc-Ala-Ala-Pro-Glu-pNA was not available in the cited literature.[3]

Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of a glutamyl endopeptidase using a chromogenic substrate like this compound. This protocol is adapted from established methods for similar substrates.[3]

Materials

-

Glutamyl endopeptidase (e.g., Staphylococcus aureus V8 protease or Bacillus licheniformis glutamyl endopeptidase)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or temperature-controlled plate reader

Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a stock solution of the glutamyl endopeptidase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of pNA release for at least 10-15 minutes under the assay conditions. Store the enzyme solution on ice during the experiment and at -20°C or -80°C for long-term storage as per the manufacturer's recommendation.

-

Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.05 mM to 2 mM).

Enzyme Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the components in the following order to achieve a final reaction volume of 200 µL:

-

(180 - x) µL of Assay Buffer

-

x µL of Substrate Working Solution

-

-

Pre-incubation: Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.

-

Absorbance Measurement: Immediately place the microplate in a reader pre-set to the reaction temperature and begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

Data Analysis

-

Calculate Initial Velocity (V₀): For each substrate concentration, plot the absorbance at 405 nm against time. The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of this curve.

-

Convert Absorbance to Molar Concentration: The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA at 405 nm (typically around 10,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the light in the well.

-

Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

-

V₀ = (V_max * [S]) / (K_m + [S])

-

-

Calculate k_cat: The turnover number, k_cat, can be calculated from the V_max and the final enzyme concentration ([E]) used in the assay:

-

k_cat = V_max / [E]

-

-

Calculate Specificity Constant: The specificity constant (k_cat/K_m) can then be calculated to compare the enzyme's efficiency with different substrates.

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic hydrolysis of this compound by a glutamyl endopeptidase.

Experimental Workflow for Enzyme Kinetics

Caption: Workflow for determining enzyme kinetic parameters using this compound.

References

In-Depth Technical Guide to Suc-AAPE-pNA: A Chromogenic Substrate for Glutamyl Endopeptidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Succinyl-Ala-Ala-Pro-Glu-p-nitroanilide (Suc-AAPE-pNA), a widely utilized chromogenic substrate for the measurement of glutamyl endopeptidase activity. This document includes detailed information on its chemical characteristics, experimental protocols for its use in enzymatic assays, and a summary of reported kinetic parameters.

Core Chemical Properties and Structure

This compound is a synthetic tetrapeptide derivative that serves as a specific substrate for glutamyl endopeptidases. The presence of a p-nitroanilide (pNA) group at the C-terminus of the glutamic acid residue allows for the direct spectrophotometric monitoring of enzymatic activity. Cleavage of the amide bond between glutamic acid and pNA by a glutamyl endopeptidase releases the yellow chromophore, p-nitroaniline, which can be quantified by measuring the absorbance at approximately 405 nm.

Chemical Structure:

The structure of this compound consists of a succinyl group at the N-terminus of the peptide chain Ala-Ala-Pro-Glu, with a p-nitroanilide group attached to the C-terminal glutamic acid.

-

N-terminus: Succinyl (Suc) group

-

Peptide Sequence: Alanine - Alanine - Proline - Glutamic Acid (AAPE)

-

C-terminus: p-nitroanilide (pNA)

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference(s) |

| Full Chemical Name | N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glutamic acid p-nitroanilide | |

| Abbreviation | This compound | |

| CAS Number | 108929-37-9 | |

| Molecular Formula | C₂₆H₃₄N₆O₁₁ | |

| Molecular Weight | 606.58 g/mol | |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Insoluble in water. | [1][2] |

| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at 0-4°C for short-term use (days to weeks). | [1] |

Stability

This compound is stable under recommended storage conditions[3]. For experimental use, it is crucial to understand its stability in solution. One study on the serine glutamyl endopeptidase from Enterococcus faecalis (SprE) noted that the enzyme's activity against this compound was stable when the enzyme was pre-incubated at pH 5.0 to 6.0, retaining 90% of its residual activity[4]. Another form of the enzyme was stable for up to 16 hours of incubation[4]. It is recommended to prepare fresh working solutions from a frozen stock to ensure consistent results.

Enzymatic Hydrolysis and Kinetic Parameters

This compound is a specific substrate for glutamyl endopeptidases (EC 3.4.21.19), which are proteases that preferentially cleave peptide bonds on the C-terminal side of glutamic acid residues. The enzymatic reaction releases p-nitroaniline, a chromophore that can be detected spectrophotometrically.

The following table summarizes the reported kinetic parameters for the hydrolysis of this compound by different glutamyl endopeptidases.

| Enzyme | Source Organism | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Reference(s) |

| Serine Glutamyl Endopeptidase (SprE) | Enterococcus faecalis | 1.027 ± 0.1529 | - | 31.99 ± 2.158 | [1] |

| Extracellular Protease | Stenotrophomonas maltophilia | 16 ± 4.5 | 6.7 ± 1.3 | <1 | [5] |

Experimental Protocols

This section provides a detailed methodology for a typical enzymatic assay using this compound to measure glutamyl endopeptidase activity.

4.1. Materials

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified glutamyl endopeptidase

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

4.2. Reagent Preparation

-

Substrate Stock Solution (10 mM):

-

Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. For example, dissolve 6.07 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Enzyme Solution:

-

Prepare a stock solution of the purified glutamyl endopeptidase in the assay buffer.

-

The optimal enzyme concentration should be determined empirically to ensure a linear rate of product formation over the desired time course.

-

-

Assay Buffer:

-

Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH may vary depending on the specific enzyme being studied.

-

4.3. Assay Procedure

-

Prepare the Reaction Mixture:

-

In each well of a 96-well plate or in a cuvette, add the assay buffer and the enzyme solution.

-

The final volume of the reaction is typically 100-200 µL.

-

-

Initiate the Reaction:

-

Add the this compound stock solution to the reaction mixture to achieve the desired final substrate concentration. A typical starting concentration is 1 mM.

-

Mix gently but thoroughly.

-

-

Monitor Absorbance:

-

Immediately place the microplate or cuvette in the spectrophotometer.

-

Measure the increase in absorbance at 405 nm over time. Readings are typically taken every 30-60 seconds for a period of 10-30 minutes.

-

4.4. Data Analysis

-

Calculate the Rate of Reaction:

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔA/min).

-

-

Calculate Enzyme Activity:

-

The concentration of p-nitroaniline released can be calculated using the Beer-Lambert law: A = εbc where:

-

A = change in absorbance per minute

-

ε = molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 405 nm)

-

b = path length of the light (in cm)

-

c = concentration of p-nitroaniline (in M)

-

-

Visualizations

Enzymatic Cleavage of this compound

The following diagram illustrates the enzymatic cleavage of this compound by a glutamyl endopeptidase, leading to the release of p-nitroaniline.

References

- 1. Z-Phe-Leu-Glu-pNA | Benchchem [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Molecular Diversity of a Putative Virulence Factor: Purification and Characterization of Isoforms of an Extracellular Serine Glutamyl Endopeptidase of Enterococcus faecalis with Different Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chromogenic Substrate Suc-AAPF-pNA: An In-depth Technical Guide for the Detection of Chymotrypsin-Like Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin-like serine proteases are a crucial class of enzymes involved in a myriad of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer. The ability to accurately detect and quantify the activity of these proteases is paramount for basic research, disease diagnostics, and the development of novel therapeutics. This technical guide provides a comprehensive overview of Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), a widely utilized chromogenic substrate for the sensitive and specific detection of chymotrypsin-like serine protease activity. This document will delve into the core principles of the enzymatic assay, present detailed experimental protocols, summarize key quantitative data, and visualize the underlying biochemical and signaling pathways.

Core Principles of the Chromogenic Assay

The detection of chymotrypsin-like serine protease activity using Suc-AAPF-pNA is based on a straightforward enzymatic reaction that results in a measurable color change. The substrate, Suc-AAPF-pNA, is a synthetic peptide that mimics the natural cleavage site of chymotrypsin. In its intact form, the substrate is colorless. However, in the presence of a chymotrypsin-like serine protease, the enzyme specifically cleaves the peptide bond C-terminal to the phenylalanine residue. This cleavage releases the p-nitroaniline (pNA) chromophore, which imparts a yellow color to the solution. The rate of pNA release, and therefore the intensity of the yellow color, is directly proportional to the enzymatic activity of the protease. This change in absorbance can be continuously monitored using a spectrophotometer, providing a quantitative measure of the enzyme's activity.

Physicochemical Properties and Handling of Suc-AAPF-pNA

A clear understanding of the substrate's properties is essential for accurate and reproducible experimental outcomes.

| Property | Value |

| Full Name | Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide |

| Abbreviation | Suc-AAPF-pNA |

| Molecular Formula | C30H36N6O9 |

| Molecular Weight | 624.7 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), and a 1:1 mixture of DMSO:PBS (pH 7.2) (0.5 mg/ml)[1] |

| Storage | Store at -20°C for long-term stability (≥ 4 years)[1] |

Enzymatic Reaction and Specificity

The core of the assay is the enzymatic hydrolysis of Suc-AAPF-pNA by chymotrypsin-like serine proteases.

While Suc-AAPF-pNA is a highly effective substrate for chymotrypsin, it also exhibits reactivity with other chymotrypsin-like serine proteases. This characteristic makes it a valuable tool for studying a range of related enzymes, but also necessitates careful consideration of potential cross-reactivity in complex biological samples.

| Enzyme | Michaelis Constant (Km) | Notes |

| Chymotrypsin | 60 µM[1] | High affinity and turnover rate. |

| Cathepsin G | 1.7 mM[1] | A chymotrypsin-like protease found in neutrophils. |

| Chymase | 4 mM[1] | A serine protease primarily found in mast cells. |

| Subtilisins | Cleaved[1] | A family of serine proteases originally identified in Bacillus subtilis. |

| Neutrophil Elastase | Not hydrolyzed[2] | Demonstrates specificity of the substrate. |

Detailed Experimental Protocols

The following protocols provide a general framework for utilizing Suc-AAPF-pNA in chymotrypsin activity assays. Researchers should optimize these protocols based on their specific enzyme, experimental conditions, and available instrumentation.

Preparation of Reagents

-

Assay Buffer: A common buffer is 100 mM Tris-HCl with 10 mM CaCl2, adjusted to a pH of 8.6. The optimal pH for chymotrypsin activity is generally between 7.8 and 9.0.

-

Substrate Stock Solution: Dissolve Suc-AAPF-pNA in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store this stock solution at -20°C.

-

Substrate Working Solution: On the day of the experiment, dilute the stock solution with the assay buffer to the desired final concentration. A typical starting concentration is 1.6 mM. It is crucial to protect the working solution from light.

-

Enzyme Solution: Prepare serial dilutions of the chymotrypsin-like serine protease in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure (96-well plate format)

-

Pre-incubation: Add the desired volume of the substrate working solution to each well of a clear, flat-bottom 96-well microplate. Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Reaction Initiation: Add the enzyme solution to each well to initiate the reaction. Mix gently.

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

Chymotrypsin-Like Serine Proteases in Cellular Signaling

Beyond their digestive roles, chymotrypsin-like serine proteases are critical signaling molecules that can modulate cellular behavior through the activation of a specific class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[3]

The activation of PARs by proteases is a unique and irreversible process. The protease cleaves the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand."[3] This tethered ligand then binds to the receptor itself, initiating downstream signaling cascades. Chymotrypsin has been shown to cleave and activate PAR1 and PAR2.[4]

Activation of these pathways can lead to a variety of cellular responses, including proliferation, inflammation, and changes in cell morphology. The dysregulation of protease-mediated signaling is implicated in numerous diseases, making these pathways attractive targets for drug development.

Applications in Research and Drug Development

The Suc-AAPF-pNA-based assay is a versatile tool with broad applications:

-

Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Km and Vmax for purified proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify novel inhibitors of chymotrypsin-like serine proteases for therapeutic development.

-

Disease Research: Investigation of the role of these proteases in diseases such as chronic obstructive pulmonary disease (COPD), pancreatitis, and various cancers.

-

Quality Control: Assessment of the activity of protease preparations in various industrial and biotechnological applications.

Conclusion

Suc-AAPF-pNA remains a cornerstone for the detection and characterization of chymotrypsin-like serine protease activity. Its reliability, sensitivity, and ease of use make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles of the assay, combined with meticulous experimental execution, will continue to facilitate groundbreaking discoveries in the field of protease biology and contribute to the development of innovative therapeutic strategies.

References

A Technical Guide to the Application of Suc-AAPE-pNA in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glutamyl-p-nitroanilide (Suc-AAPE-pNA), a chromogenic peptide substrate pivotal for the characterization of glutamyl endopeptidase activity. This document details the principles of its application in enzyme kinetics and inhibitor screening, provides structured data on its enzymatic interactions, and offers comprehensive experimental protocols. Furthermore, it visualizes the biochemical context of its target enzymes and the experimental workflow through detailed diagrams, serving as a critical resource for researchers in biochemistry and drug development.

Introduction to this compound

This compound is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for glutamyl endopeptidases, most notably the V8 protease from Staphylococcus aureus. The molecule consists of a peptide sequence (Ala-Ala-Pro-Glu) recognized by the enzyme, a succinyl group at the N-terminus for enhanced stability, and a p-nitroanilide (pNA) group at the C-terminus.

The fundamental principle of its use in biochemical assays lies in the enzymatic cleavage of the peptide bond C-terminal to the glutamate residue. This hydrolysis releases the pNA moiety, which is a chromophore with a distinct yellow color. The rate of pNA release, quantifiable by measuring the absorbance of light at 405 nm, is directly proportional to the enzymatic activity under defined conditions. This property makes this compound an invaluable tool for studying enzyme kinetics, determining enzyme concentration, and screening for potential inhibitors.

Core Applications in Biochemical Research

The primary application of this compound is in the sensitive and continuous assay of glutamyl endopeptidase activity. This substrate is instrumental in:

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to characterize the enzyme's affinity for the substrate and its catalytic efficiency.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of glutamyl endopeptidases, which are of interest as therapeutic targets in various diseases.

-

Protease Characterization: Investigating the substrate specificity and optimal reaction conditions (e.g., pH, temperature) of newly discovered or engineered proteases.

-

Clinical Diagnostics: Although less common, assays based on similar principles can be adapted for diagnostic purposes to measure protease activity in biological samples.

Quantitative Data and Enzyme Specificity

The enzymatic cleavage of this compound is primarily associated with glutamyl endopeptidases, which exhibit a strong preference for cleaving peptide bonds at the carboxyl side of glutamic acid residues. The most well-characterized of these is the V8 protease from Staphylococcus aureus. In the presence of ammonium ions, the specificity of V8 protease is further restricted to glutamyl bonds.

| Substrate | Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Z-Phe-Leu-Glu-pNA | S. aureus V8 Protease | 0.15 | 12.5 | 8.3 x 10⁴ |

| Boc-Ala-Ala-Pro-Glu-pNA | S. aureus V8 Protease | 0.41 | 5.2 | 1.3 x 10⁴ |

| Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values may vary depending on experimental conditions.[1] |

Experimental Protocols

General Assay for Glutamyl Endopeptidase Activity

This protocol provides a framework for measuring the activity of a glutamyl endopeptidase, such as V8 protease, using this compound.

Materials:

-

This compound substrate

-

Glutamyl endopeptidase (e.g., S. aureus V8 Protease)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare working substrate solutions: Dilute the stock solution in the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.05 mM to 2 mM).

-

Prepare the enzyme solution: Dilute the glutamyl endopeptidase in the assay buffer to a concentration that yields a linear rate of absorbance change over a reasonable time course (e.g., 10-20 minutes). The optimal concentration should be determined empirically.

-

Set up the assay in a 96-well plate:

-

Add 180 µL of the desired substrate concentration in assay buffer to each well.

-

Include control wells:

-

Blank: 180 µL of assay buffer without substrate.

-

Substrate control: 180 µL of the highest concentration of substrate solution without the enzyme.

-

-

-

Pre-incubate the plate: Incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes to allow the solutions to reach thermal equilibrium.

-

Initiate the reaction: Add 20 µL of the diluted enzyme solution to each well (except the blank and substrate control wells).

-

Measure the absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Protocol for Screening Enzyme Inhibitors

This protocol is designed for high-throughput screening of potential inhibitors of glutamyl endopeptidase.

Procedure:

-

Follow steps 1-3 from the general assay protocol.

-

Prepare inhibitor solutions: Dissolve the test compounds in DMSO to a stock concentration (e.g., 10 mM) and then dilute to the desired final screening concentration in the assay buffer.

-

Set up the assay in a 96-well plate:

-

To each well, add 160 µL of the substrate solution at a concentration close to its K_m_ value.

-

Add 20 µL of the inhibitor solution (or DMSO for the no-inhibitor control).

-

Include appropriate controls (blank, no enzyme, no inhibitor).

-

-

Pre-incubate with the inhibitor: Add 20 µL of the diluted enzyme solution to each well and pre-incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate and measure the reaction: Follow steps 6-7 from the general assay protocol.

-

Data Analysis: Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the inhibitor to the rate of the no-inhibitor control.

Visualizing the Biochemical Context and Workflow

Signaling Pathway of S. aureus V8 Protease in Pathogenesis

The glutamyl endopeptidase from S. aureus (V8 protease) plays a significant role in the bacterium's virulence by degrading host proteins and modulating the host immune response.

Caption: Role of V8 Protease in S. aureus Pathogenesis.

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram illustrates the logical steps involved in determining the kinetic parameters of a glutamyl endopeptidase using this compound.

Caption: Workflow for Kinetic Analysis using this compound.

Conclusion

This compound is a robust and specific substrate for the study of glutamyl endopeptidases. Its application in colorimetric assays provides a straightforward and reliable method for characterizing enzyme activity and for the screening of potential inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to integrate this compound into their experimental workflows, thereby facilitating advancements in our understanding of protease function and the development of novel therapeutics.

References

The Nexus of Peptides and Nucleic Acids: A Technical Guide to the Discovery and Development of Peptide-PNA Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of peptide chemistry and nucleic acid mimicry has given rise to a powerful class of molecular tools: peptide-pNA substrates. This technical guide provides an in-depth exploration of two prominent classes within this category: peptide-p-nitroanilide (pNA) substrates, primarily utilized for enzyme activity assays, and peptide nucleic acid (PNA) conjugates, which have emerged as versatile agents in diagnostics and therapeutics. We will delve into their discovery, chemical synthesis, and the detailed experimental protocols for their application, supported by quantitative data and visual workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Part 1: Peptide-p-Nitroanilide (pNA) Substrates for Protease Assays

The development of chromogenic substrates revolutionized the study of proteolytic enzymes by providing a continuous and straightforward method for monitoring enzyme activity. Among these, peptide substrates derivatized with p-nitroaniline (pNA) have become indispensable tools in enzymology and high-throughput screening.

Core Principle: The Chromogenic Reaction

The utility of peptide-pNA substrates lies in a simple enzymatic reaction. A specific peptide sequence, recognized by a target protease, is linked via an amide bond to a p-nitroaniline (pNA) molecule. In its conjugated form, the substrate is colorless. Upon enzymatic cleavage of the amide bond, the pNA is released, which has a distinct yellow color with a maximum absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, allowing for quantitative kinetic analysis.

Experimental Protocols

Solid-Phase Synthesis of a Caspase-3 Substrate: Ac-DEVD-pNA

This protocol describes the solid-phase synthesis of the caspase-3 substrate Ac-DEVD-pNA, a widely used reagent for apoptosis research.[1][2]

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Asp(OtBu)-OH

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

p-Nitroaniline

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Reversed-phase HPLC system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next amino acid (Fmoc-Val-OH) by dissolving it in DMF with HBTU and DIPEA for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids in the sequence (Glu(OtBu) and Asp(OtBu)).

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

-

p-Nitroaniline Coupling:

-

Couple p-nitroaniline to the C-terminal aspartic acid. This step often requires specific coupling reagents like PyBOP to efficiently form the amide bond with the weakly nucleophilic aniline.[1]

-

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a minimal amount of a suitable solvent. Purify the peptide by reversed-phase HPLC.

-

Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protease Activity Assay using a Chromogenic pNA Substrate

This is a generalized protocol for measuring protease activity using a peptide-pNA substrate in a 96-well plate format.[3]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, specific to the protease)

-

Protease stock solution

-

Peptide-pNA substrate stock solution (dissolved in DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a series of protease dilutions in assay buffer to determine the optimal enzyme concentration.

-

Prepare a series of substrate dilutions in assay buffer. The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

-

-

Assay Setup:

-

To each well of the microplate, add the assay buffer.

-

Add the substrate solution to each well.

-

Include control wells: a "no enzyme" control (buffer and substrate) and a "no substrate" control (buffer and enzyme).

-

-

Enzyme Addition and Measurement:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the enzyme solution to each well.

-

Immediately place the plate in the microplate reader and begin monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from the experimental wells.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot V₀ against the substrate concentration. Fit the data to the Michaelis-Menten equation.[4]

-

Data Presentation: Kinetic Parameters of Protease-pNA Substrates

The following table summarizes the kinetic constants for the hydrolysis of various peptide-pNA substrates by different proteases. This data is crucial for comparing the specificity and efficiency of these enzymes.

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-3 | Ac-DEVD-pNA | 10.5 | 1.8 | 171,428 | [5] |

| Caspase-6 | Ac-VEID-pNA | 14.3 | 0.9 | 62,937 | [5] |

| Caspase-7 | Ac-DEVD-pNA | 16.2 | 0.7 | 43,210 | [5] |

| Caspase-8 | Ac-IETD-pNA | 12.1 | 1.2 | 99,174 | [5] |

| Thrombin | S-2238 (H-D-Phe-Pip-Arg-pNA) | 60 | 125 | 2,083,333 | [6] |

| Factor Xa | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | 260 | 140 | 538,462 | [6] |

| Plasmin | S-2251 (H-D-Val-Leu-Lys-pNA) | 240 | 65 | 270,833 | [6] |

| Trypsin | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | 1200 | 100 | 83,333 | [6] |

Note: Kinetic parameters can vary depending on the assay conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes.

Visualization of a Signaling Pathway: The Apoptosis Cascade

Peptide-pNA substrates are instrumental in elucidating signaling pathways, particularly in the study of apoptosis, where caspases play a central role. The activation of effector caspases like caspase-3 and -7 is a key event, which can be monitored using substrates such as Ac-DEVD-pNA.[7]

Caption: Caspase activation cascade in apoptosis.

Part 2: Peptide Nucleic Acid (PNA) Conjugates

Peptide nucleic acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide backbone of N-(2-aminoethyl)glycine units. This modification confers remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation. Conjugating PNAs with peptides, such as cell-penetrating peptides (CPPs), enhances their cellular uptake, making them powerful tools for antisense applications, diagnostics, and as antimicrobial agents.

Experimental Protocols

Synthesis of a Cell-Penetrating Peptide-PNA Conjugate

This protocol outlines the solid-phase synthesis of a PNA conjugated to a cell-penetrating peptide (CPP), such as R6-Penetratin, for enhanced cellular delivery.[8]

Materials:

-

Rink Amide resin

-

Fmoc-protected PNA monomers (A, T, C, G)

-

Fmoc-protected amino acids (for the CPP)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

Piperidine

-

DMF

-

TFA cleavage cocktail (e.g., TFA/m-cresol)

-

Reversed-phase HPLC system

-

MALDI-TOF mass spectrometer

Procedure:

-

Resin Preparation: Start with a Rink Amide resin for C-terminal amide peptides.

-

CPP Synthesis: Synthesize the CPP sequence on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, similar to the one described for the pNA substrate.

-

PNA Monomer Coupling:

-

Following the synthesis of the CPP, switch to PNA monomer coupling.

-

Activate the Fmoc-PNA monomer with HATU and DIPEA in DMF.

-

Couple the activated PNA monomer to the N-terminus of the growing peptide chain. PNA couplings may require longer reaction times or double coupling to ensure high efficiency.

-

-

Iterative PNA Synthesis: Repeat the Fmoc deprotection and coupling steps for each PNA monomer in the desired sequence.

-

Cleavage and Deprotection: Cleave the peptide-PNA conjugate from the resin and remove all protecting groups using a TFA-based cleavage cocktail.

-

Purification and Analysis: Purify the crude product by reversed-phase HPLC and verify its identity and purity by MALDI-TOF mass spectrometry.

Antimicrobial Activity Assay of Peptide-PNA Conjugates (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide-PNA conjugate against a bacterial strain.[9][10]

Materials:

-

Bacterial strain (e.g., E. coli)

-

Mueller-Hinton Broth (MHB)

-

Peptide-PNA conjugate stock solution

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in MHB. Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL) in fresh MHB.

-

Serial Dilution of Peptide-PNA: Prepare a two-fold serial dilution of the peptide-PNA conjugate in the 96-well plate using MHB.

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted peptide-PNA conjugate.

-

Controls: Include a positive control (bacteria in MHB without conjugate) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide-PNA conjugate that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Peptide-PNA Conjugates

The following table shows representative MIC values for a series of (KFF)₃K-PNA conjugates of varying lengths targeting the acpP gene in E. coli.

| PNA Length (mer) | Target Sequence | MIC (µM) | Reference |

| 8 | acpP | 4 | [9] |

| 9 | acpP | 2 | [9] |

| 10 | acpP | 1 | [9] |

| 11 | acpP | 2 | [9] |

| 12 | acpP | 4 | [9] |

| 14 | acpP | 8 | [9] |

| 16 | acpP | >16 | [9] |

| 18 | acpP | >16 | [9] |

This data illustrates the importance of PNA length in antimicrobial activity, with an optimal length observed around 10-mers for this specific target and delivery peptide.

Visualization of an Experimental Workflow: Splice-Correction Assay

Peptide-PNA conjugates are used to correct aberrant pre-mRNA splicing, a therapeutic strategy for several genetic diseases. The following workflow illustrates a luciferase-based reporter assay to quantify splice correction.[2][11]

Caption: Workflow of a splice-correction reporter assay.

Visualization of a Logical Relationship: Design Principles of Peptide-pNA Substrates

The design of an effective peptide-pNA substrate for a specific protease involves a logical progression of steps, considering both the enzyme's specificity and the practical aspects of the assay.

Caption: Logical workflow for peptide-pNA substrate design.

Conclusion

Peptide-pNA substrates, in their various forms, represent a versatile and powerful platform for researchers in both basic science and drug discovery. The chromogenic peptide-pNA substrates offer a robust and high-throughput method for characterizing protease activity, crucial for understanding biological pathways and screening for inhibitors. Concurrently, peptide-PNA conjugates provide a means to modulate gene expression and combat microbial infections with high specificity and stability. The detailed protocols, comparative data, and visual workflows presented in this guide are intended to equip researchers with the foundational knowledge and practical tools to effectively utilize these innovative molecules in their research endeavors. As our understanding of the intricate interplay between peptides, nucleic acids, and biological systems deepens, the potential applications for these chimeric molecules will undoubtedly continue to expand.

References

- 1. youtube.com [youtube.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | PNA Length Restriction of Antibacterial Activity of Peptide-PNA Conjugates in Escherichia coli Through Effects of the Inner Membrane [frontiersin.org]

- 10. PNA Length Restriction of Antibacterial Activity of Peptide-PNA Conjugates in Escherichia coli Through Effects of the Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient splicing correction by PNA conjugation to an R6-Penetratin delivery peptide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Extinction Coefficient of p-Nitroanilide at 405 nm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of p-nitroanilide (pNA) at 405 nm, a critical parameter for various biochemical assays. This document outlines the quantitative data, detailed experimental protocols for its determination, and the context of its application in relevant biological pathways.

Quantitative Data: Molar Extinction Coefficient of p-Nitroaniline

The molar extinction coefficient (ε) of p-nitroaniline, the chromogenic product of enzymatic reactions involving p-nitroanilide substrates, is a crucial value for calculating enzyme activity. This value can vary depending on experimental conditions such as pH, solvent, and ionic strength.[1] Below is a summary of reported values at or near 405 nm.

| Molar Extinction Coefficient (ε) | Wavelength (nm) | Conditions | Reference(s) |

| 9,960 M⁻¹cm⁻¹ | 405 | Not specified | |

| 11,500 M⁻¹cm⁻¹ | 405 | 50 mM Tris-HCl buffer, pH 8.0, 20 mM CaCl₂, 37°C | [2] |

| 9,900 M⁻¹cm⁻¹ | 405 | 50 mM Sodium Phosphate Buffer, pH 7.2, 37°C | |

| 9,500 M⁻¹cm⁻¹ | 405 | Not specified | |

| 8,800 M⁻¹cm⁻¹ | 410 | Not specified | [3] |

Note: The variability in the reported values underscores the importance of determining the extinction coefficient under the specific experimental conditions of your assay.

Experimental Protocol: Determination of the Molar Extinction Coefficient of p-Nitroaniline

This protocol details a standard method for the spectrophotometric determination of the molar extinction coefficient of p-nitroaniline at 405 nm.

Objective: To determine the molar extinction coefficient (ε) of p-nitroaniline at 405 nm under specific buffer conditions.

Materials:

-

p-Nitroaniline (pNA)

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Quartz or disposable cuvettes with a 1 cm path length

-

Volumetric flasks and pipettes

-

Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5)

-

Solvent for stock solution (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

-

Preparation of a p-Nitroaniline Stock Solution:

-

Accurately weigh a known mass of p-nitroaniline.

-

Dissolve the pNA in a small volume of a suitable solvent (e.g., DMSO) to ensure complete dissolution.

-

Bring the final volume to a known value with the buffer of choice in a volumetric flask. This will be your concentrated stock solution.

-

-

Preparation of a Standard Curve:

-

Perform a series of dilutions of the pNA stock solution with the assay buffer to create a range of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Prepare a blank solution containing only the assay buffer.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at 405 nm.

-

Zero the spectrophotometer using the blank solution.

-

Measure the absorbance of each of the prepared p-nitroaniline dilutions in a 1 cm path length cuvette.

-

-

Data Analysis:

-

Plot the absorbance at 405 nm (y-axis) against the corresponding p-nitroaniline concentration in M (x-axis).

-

Perform a linear regression analysis on the data points. The slope of the resulting line represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

-

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Determining the Molar Extinction Coefficient

The following diagram illustrates the key steps involved in the experimental determination of the molar extinction coefficient of p-nitroaniline.

Caption: Experimental workflow for determining the molar extinction coefficient.

Signaling Pathway: Caspase-3 Activation and Substrate Cleavage

p-Nitroanilide-conjugated peptides are widely used as chromogenic substrates to measure the activity of specific proteases in signaling pathways. A prominent example is the use of Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) to assay the activity of caspase-3, a key executioner caspase in apoptosis (programmed cell death).[4][5] The activation of caspase-3 can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[6][7]

Caption: Caspase-3 activation pathways leading to substrate cleavage.

References

- 1. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Caspase 3 - Wikipedia [en.wikipedia.org]

Navigating the Solubility and Stability of Suc-AAPE-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromogenic substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glutamyl-p-Nitroanilide (Suc-AAPE-pNA), is a valuable tool for the detection and quantification of glutamyl endopeptidase activity. Accurate and reproducible experimental results hinge on the proper handling of this substrate, with particular attention to its solubility and stability in various buffer systems. This technical guide provides a comprehensive overview of the factors influencing the solubility and stability of this compound, alongside detailed experimental protocols for their assessment.

Core Concepts: Understanding Solubility and Stability

The solubility of a peptide-based substrate like this compound is primarily dictated by its amino acid composition and the physicochemical properties of the chosen solvent. The presence of a glutamic acid residue suggests that the overall charge of the peptide will be influenced by the pH of the buffer, a key factor in its solubility. Stability, on the other hand, refers to the substrate's resistance to degradation over time and under specific conditions, such as temperature, pH, and light exposure. Spontaneous hydrolysis of the p-nitroanilide group can lead to increased background signal and inaccurate enzyme activity measurements.

Data Presentation: Solubility and Stability Profiles

While specific quantitative data for this compound is not extensively published, the following tables provide a representative summary of expected solubility and stability characteristics based on general principles for similar chromogenic peptide substrates. Researchers are strongly encouraged to perform their own solubility and stability tests using these tables as a guideline.

Table 1: Solubility of this compound in Various Solvents

| Solvent/Buffer System | Expected Solubility | Remarks |

| Deionized Water | Low to Moderate | Solubility can be limited. Sonication may aid dissolution. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderate | A commonly used physiological buffer. |

| Tris-HCl Buffer (e.g., 50 mM, pH 8.0) | Moderate to High | The slightly alkaline pH can enhance solubility. |

| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | High | An alternative organic solvent for stock solutions. |

Table 2: Stability of this compound Under Different Conditions

| Condition | Buffer System | Expected Stability | Recommendations |

| Temperature | |||

| -20°C (Lyophilized powder) | N/A | High (Years) | Store desiccated and protected from light. |

| 4°C (Stock solution in DMSO/DMF) | N/A | Good (Weeks to Months) | Aliquot to avoid repeated freeze-thaw cycles. |

| 4°C (Aqueous buffer) | Tris-HCl, pH 8.0 | Limited (Days) | Spontaneous hydrolysis may occur. Prepare fresh daily. |

| Room Temperature (Aqueous buffer) | Tris-HCl, pH 8.0 | Low (Hours) | Increased rate of spontaneous hydrolysis. |

| pH | |||

| Acidic (e.g., pH 4-6) | Citrate Buffer | Moderate | Stability may vary; requires empirical testing. |

| Neutral (e.g., pH 7.0-7.5) | Phosphate Buffer | Moderate | Generally suitable for short-term experiments. |

| Alkaline (e.g., pH 8.0-9.0) | Tris-HCl, Borate Buffer | Lower | Increased rate of spontaneous hydrolysis. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable data. The following protocols outline the steps for determining the solubility and stability of this compound.

Protocol 1: Determination of Solubility

Objective: To determine the maximum soluble concentration of this compound in a specific buffer.

Materials:

-

This compound (lyophilized powder)

-

Selected buffer(s) (e.g., Tris-HCl, PBS)

-

Vortex mixer

-

Sonicator bath

-

Spectrophotometer

-

Microcentrifuge

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.

-

Add a small, precise volume of the desired buffer (e.g., 100 µL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Sonicate the mixture in a water bath for 5-10 minutes to aid dissolution.

-

Visually inspect the solution for any undissolved particles. If particles remain, the solution is saturated.

-

-

Separation of Soluble and Insoluble Fractions:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved substrate.

-

-

Quantification of Soluble Substrate:

-

Carefully transfer a known volume of the supernatant to a new tube.

-

Dilute the supernatant with the same buffer to a concentration suitable for spectrophotometric analysis. The p-nitroanilide group has a characteristic absorbance maximum around 315 nm before cleavage. However, for solubility determination, measuring the absorbance of the intact substrate at a wavelength where it absorbs (e.g., determined by a UV scan) is necessary. Alternatively, a standard curve can be generated using a fully dissolved stock in an organic solvent like DMSO.

-

Measure the absorbance of the diluted supernatant.

-

Calculate the concentration of the soluble this compound using a pre-determined extinction coefficient or a standard curve.

-

The solubility is the concentration calculated in the undiluted supernatant.

-

Protocol 2: Assessment of Stability (Rate of Spontaneous Hydrolysis)

Objective: To determine the rate of non-enzymatic hydrolysis of this compound in a specific buffer at a given temperature.

Materials:

-

This compound stock solution (in DMSO or freshly prepared in the test buffer)

-

Test buffer(s) at various pH values

-

Temperature-controlled incubator or water bath

-

Spectrophotometer capable of kinetic measurements at 405-410 nm

Procedure:

-

Preparation of the Substrate Solution:

-

Prepare a working solution of this compound in the desired test buffer at a known concentration (e.g., 1 mM).

-

-

Kinetic Measurement:

-

Transfer the substrate solution to a cuvette and place it in the temperature-controlled spectrophotometer set to 405-410 nm.

-

Record the absorbance at regular intervals (e.g., every 5-10 minutes) over an extended period (e.g., 1-24 hours). The increase in absorbance is due to the release of p-nitroaniline.

-

-

Data Analysis:

-

Plot the absorbance at 405-410 nm against time.

-

The rate of spontaneous hydrolysis is determined from the slope of the linear portion of the curve.

-

This rate can be converted to a molar rate using the molar extinction coefficient of p-nitroaniline under the specific buffer conditions (a commonly cited value is around 8,800 M⁻¹cm⁻¹ at pH 7.5).

-

Mandatory Visualizations

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Caption: Workflow for Determining this compound Solubility.

Methodological & Application

Application Note and Protocol: Enzymatic Activity Assay of Chymotrypsin using Suc-AAPE-pNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion by preferentially cleaving peptide bonds at the C-terminus of aromatic amino acid residues (Tyrosine, Phenylalanine, and Tryptophan). The quantitative assessment of chymotrypsin activity is fundamental in various research areas, including enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for determining chymotrypsin activity using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Glu-p-nitroanilide (Suc-AAPE-pNA).

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by chymotrypsin. The enzyme cleaves the amide bond between the glutamate (Glu) residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored p-nitroaniline, which can be quantified by measuring the increase in absorbance at 405-410 nm.[1][2] The rate of pNA formation is directly proportional to the chymotrypsin activity under the specified assay conditions.

Materials and Reagents

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

-

This compound (N-Succinyl-Ala-Ala-Pro-Glu-p-nitroanilide)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Calcium Chloride (CaCl₂)

-

Microplate reader capable of measuring absorbance at 410 nm

-

96-well flat-bottom microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

4.1. Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8):

-

Dissolve 6.057 g of Tris base and 2.94 g of CaCl₂ dihydrate in 900 mL of deionized water.

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with deionized water. Store at 4°C.

-

-

Substrate Stock Solution (e.g., 20 mM this compound in DMSO):

-

The calculated molecular weight of this compound (C₂₇H₃₆N₆O₁₁) is approximately 620.62 g/mol .

-

Accurately weigh the required amount of this compound powder.

-

Dissolve in 100% DMSO to prepare a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Chymotrypsin Stock Solution (e.g., 1 mg/mL):

-

Prepare a stock solution of chymotrypsin in cold 1 mM HCl.[3]

-

Determine the exact protein concentration by measuring absorbance at 280 nm.

-

Store in aliquots at -20°C. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 1-10 µg/mL) in cold Assay Buffer.

-

4.2. Assay Procedure (96-Well Plate Format)

The following protocol is a general guideline and should be optimized for specific experimental needs. A total reaction volume of 200 µL per well is recommended.

-

Prepare Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. For kinetic analysis, a range of concentrations (e.g., 0.1 mM to 2 mM) should be prepared. Note: The final DMSO concentration in the assay should be kept low (typically ≤ 2%) to avoid affecting enzyme activity.

-

Plate Setup: Add the components to each well of a 96-well plate according to the layout described in Table 2. It is recommended to perform all measurements in triplicate.

-

Pre-incubation: Add 180 µL of the appropriate Working Substrate Solution to each well. Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow thermal equilibration.

-

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the chymotrypsin working solution to the appropriate wells. For blank wells, add 20 µL of Assay Buffer.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 410 nm every 30-60 seconds for a period of 10-15 minutes.

Data Analysis

-

Calculate the Rate of Reaction: Plot absorbance (A₄₁₀) versus time (minutes) for each well. Determine the initial velocity (v₀) by calculating the slope of the linear portion of the curve (ΔA₄₁₀/min).

-

Correct for Background: Subtract the rate of the blank (substrate only) from the rate of the enzyme-containing samples.

-

Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.

Activity (µmol/min/mL) = (ΔA₄₁₀/min) * Vₜ / (ε * l * Vₑ)

Where:

-

ΔA₄₁₀/min = The rate of absorbance change per minute.

-

Vₜ = Total reaction volume in mL (e.g., 0.2 mL).

-

ε = Molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm).[1]

-

l = Path length of the sample in cm (for 96-well plates, this must be determined or a standard curve used; for a 200 µL volume, it is often ~0.5-0.6 cm).

-

Vₑ = Volume of the enzyme solution added in mL (e.g., 0.02 mL).

-

Data Presentation

Table 1: Recommended Reagent Concentrations and Conditions

| Parameter | Recommended Value | Notes |

| Enzyme | α-Chymotrypsin | Bovine Pancreas |

| Substrate | This compound | --- |

| Buffer System | 50 mM Tris-HCl, 20 mM CaCl₂ | pH 7.8 at 25°C |

| Substrate Conc. | 0.1 - 2.0 mM | Must be optimized; determine Kₘ |

| Enzyme Conc. | 1 - 10 µg/mL | Must be optimized for linear range |

| Co-solvent (DMSO) | ≤ 2% (v/v) | Keep final concentration consistent |

| Wavelength | 410 nm | --- |

| Temperature | 25°C or 37°C | Keep constant throughout the assay |

| Molar Extinction (ε) | 8,800 M⁻¹cm⁻¹ | For p-nitroaniline product[1] |

Table 2: Example 96-Well Plate Layout

| Well Type | Reagent 1 (180 µL) | Reagent 2 (20 µL) | Purpose |

| Blank | Working Substrate Solution | Assay Buffer | Measures non-enzymatic substrate hydrolysis |

| Test | Working Substrate Solution | Chymotrypsin Solution | Measures enzymatic activity |

| Control | Assay Buffer | Chymotrypsin Solution | Measures enzyme background absorbance |

Troubleshooting and Considerations

-

Substrate Solubility: this compound is hydrophobic and requires DMSO for solubilization. If precipitation occurs upon dilution in aqueous buffer, slightly increase the final DMSO concentration or gently warm the solution. Always run a solvent control to check its effect on enzyme activity.

-

Substrate Specificity: While chymotrypsin has broad specificity, the Glu residue in the P1 position of this compound is not its preferred residue. This may result in lower activity (kcat) or weaker binding (higher Kₘ) compared to substrates like Suc-AAPF-pNA.[4] For this reason, higher enzyme or substrate concentrations may be necessary.

-

Linear Range: Ensure the reaction rate is linear with respect to both time and enzyme concentration. If the reaction curve plateaus quickly, dilute the enzyme solution.

-

Inhibitor Screening: When screening for inhibitors, prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Add a small volume to the test wells and pre-incubate with the enzyme for a defined period before adding the substrate to initiate the reaction. Ensure the final solvent concentration is consistent across all wells.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a chymotrypsin-like hydrolytic activity in the opossum kidney cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzyme Inhibitor Screening using Chromogenic Substrates

Topic: How to Use Suc-AAPE-pNA for Enzyme Inhibitor Screening

Introduction

This document provides detailed application notes and protocols for the use of N-Succinyl-Ala-Ala-Pro-Glu-p-nitroanilide (this compound) in enzyme inhibitor screening. This compound is a chromogenic substrate primarily utilized for assaying glutamyl endopeptidase activity.[1][2] The principle of the assay involves the enzymatic cleavage of the peptide bond C-terminal to the glutamate residue, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, quantifiable by measuring the absorbance at 405 nm, is directly proportional to the enzyme's activity.

While this compound is specific for glutamyl endopeptidases, a closely related and more extensively documented substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), is widely used for screening inhibitors of chymotrypsin and other related serine proteases.[3][4] Given the detailed information available, this document will provide a comprehensive protocol using Suc-AAPF-pNA and chymotrypsin as a representative system for demonstrating the principles of enzyme inhibitor screening with chromogenic peptide substrates. The methodologies described can be adapted for this compound and glutamyl endopeptidase with appropriate optimization.

Principle of the Assay